5-Azaspiro[3.5]nonane-8-carboxylic acid;hydrochloride
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Description
5-Azaspiro[3.5]nonane-8-carboxylic acid;hydrochloride is a useful research compound. Its molecular formula is C9H16ClNO2 and its molecular weight is 205.68. The purity is usually 95%.
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Scientific Research Applications
Diversity-Oriented Synthesis of Azaspirocycles
Research demonstrates the utility of azaspirocycles in diversity-oriented synthesis, providing rapid access to heterocyclic compounds such as 5-azaspiro[2.4]heptanes, 5-azaspiro-[2.5]octanes, and 5-azaspiro[2.6]nonanes. These compounds are synthesized through multicomponent condensation, followed by selective ring-closing metathesis, epoxide opening, or reductive amination. The resulting pyrrolidines, piperidines, and azepines serve as critical scaffolds in drug discovery, highlighting the chemical versatility and pharmacological potential of azaspirocycles (Wipf, Stephenson, & Walczak, 2004).
Spirocyclic Oxetane-Fused Benzimidazole Synthesis
Another innovative application involves the synthesis of spirocyclic oxetanes, such as 2-oxa-7-azaspiro[3.5]nonane, and their conversion into oxetane-fused benzimidazoles. This process illustrates the compound's role in creating novel tetracyclic systems, which are of interest for further chemical and pharmacological studies (Gurry, McArdle, & Aldabbagh, 2015).
Hydrolysis and Acylation Studies
The hydrolysis and acylation of imino groups in azaspirocycles have been studied, revealing insights into the chemical behavior and modifications of these compounds. These studies are crucial for understanding the reactivity and potential for further functionalization of azaspirocyclic compounds (Belikov et al., 2013).
Amino Acid Analogues Synthesis
Azaspirocycles also serve as precursors in the synthesis of novel amino acid analogues, showcasing their importance in the development of bioactive molecules and potential therapeutics. The construction of sterically constrained amino acids from azaspirocycles highlights their relevance in biochemistry and drug design (Radchenko, Grygorenko, & Komarov, 2010).
Anticonvulsant Activity Exploration
Additionally, azaspirocyclic compounds have been explored for their anticonvulsant activities, contributing to the search for new therapeutic agents in the treatment of seizure disorders. This research underscores the potential pharmacological applications of azaspirocycles and their derivatives in medicinal chemistry (Farrar et al., 1993).
Properties
IUPAC Name |
5-azaspiro[3.5]nonane-8-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-8(12)7-2-5-10-9(6-7)3-1-4-9;/h7,10H,1-6H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKISYTUBBYVKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(CCN2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.